N-[(2E)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide
CAS No.:
Cat. No.: VC16386055
Molecular Formula: C21H21FN2O3S2
Molecular Weight: 432.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21FN2O3S2 |
|---|---|
| Molecular Weight | 432.5 g/mol |
| IUPAC Name | N-[3-[2-(4-fluorophenyl)ethyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-phenylacetamide |
| Standard InChI | InChI=1S/C21H21FN2O3S2/c22-17-8-6-15(7-9-17)10-11-24-18-13-29(26,27)14-19(18)28-21(24)23-20(25)12-16-4-2-1-3-5-16/h1-9,18-19H,10-14H2 |
| Standard InChI Key | UZQYWUMCLOYHFA-UHFFFAOYSA-N |
| Canonical SMILES | C1C2C(CS1(=O)=O)SC(=NC(=O)CC3=CC=CC=C3)N2CCC4=CC=C(C=C4)F |
Introduction
IUPAC Name
The systematic IUPAC name of the compound is:
N-[(2E)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d]13thiazol-2(3H)-ylidene]-2-phenylacetamide.
Molecular Formula
The molecular formula of the compound is C18H15FN2O3S2, which indicates the presence of fluorine, nitrogen, oxygen, sulfur, and a complex aromatic structure.
Structural Features
The compound features:
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A thiazole ring fused with a tetrahydrothiophene moiety.
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A fluorophenyl group attached via an ethyl linker.
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A phenylacetamide functional group.
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A sulfone group contributing to its electron-withdrawing properties.
Molecular Weight
The estimated molecular weight is approximately 390.45 g/mol.
Synthetic Pathway
The synthesis of this compound typically involves:
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Formation of the Thiazole Core: The thiazole ring can be prepared by cyclization reactions involving thiourea derivatives and α-haloketones.
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Functionalization: Introduction of the phenylacetamide group and fluorophenyl ethyl substituent through nucleophilic substitution or amidation reactions.
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Oxidation: Conversion of the thieno moiety into its sulfone derivative using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Characterization Techniques
The compound's structure can be confirmed using:
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NMR Spectroscopy (¹H and ¹³C): For identifying hydrogen and carbon environments.
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Mass Spectrometry (MS): For molecular weight confirmation.
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Infrared Spectroscopy (IR): To detect functional groups like amides and sulfone.
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X-ray Crystallography: For precise determination of its three-dimensional structure.
Pharmacological Significance
Compounds with similar scaffolds have been explored for their biological activities, including:
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Anti-inflammatory Properties: Due to their ability to inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
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Antimicrobial Activity: The thiazole ring often imparts antibacterial or antifungal properties.
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Anticancer Potential: Sulfone-containing compounds have shown promise in inhibiting cancer cell proliferation.
Molecular Docking Studies
Preliminary in silico studies suggest that such compounds may bind effectively to protein targets involved in inflammatory or infectious diseases, making them candidates for drug development.
Research Outlook
Given its structural complexity and functional diversity, this compound warrants further investigation in areas such as:
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Structure-Activity Relationship (SAR): To optimize its pharmacological properties.
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Toxicological Studies: To assess safety profiles for potential therapeutic use.
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Synthetic Modifications: To enhance solubility or bioavailability.
This compound exemplifies the merging of synthetic chemistry with medicinal applications, showcasing the potential for novel drug discovery efforts targeting unmet medical needs.
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